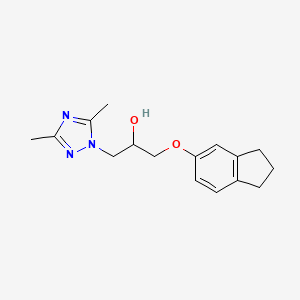

1-(2,3-dihydro-1H-inden-5-yloxy)-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2,3-Dihydro-1H-inden-5-yloxy)-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol is a synthetic organic compound that features a unique combination of an indene moiety and a triazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dihydro-1H-inden-5-yloxy)-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol typically involves multiple steps:

Formation of the Indene Moiety: The indene structure can be synthesized through cyclization reactions starting from suitable precursors such as styrene derivatives.

Attachment of the Triazole Ring: The triazole ring is often introduced via a click chemistry approach, where azides and alkynes react under copper-catalyzed conditions to form the triazole ring.

Linking the Two Moieties: The final step involves the coupling of the indene and triazole structures through a propanol linker, which can be achieved using nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(2,3-Dihydro-1H-inden-5-yloxy)-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to modify the triazole ring or the indene moiety.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.

Reduction: Common reducing agents include NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).

Substitution: Reagents like alkyl halides or tosylates can be used under basic conditions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of ethers or esters.

Applications De Recherche Scientifique

Pharmacological Applications

Antimicrobial Activity

The compound exhibits promising antimicrobial properties. Studies have shown that derivatives of similar structures can inhibit the growth of various bacterial strains and fungi. The presence of the triazole moiety is particularly noteworthy, as triazoles are known for their antifungal activity. This suggests that 1-(2,3-dihydro-1H-inden-5-yloxy)-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol could be effective against infections caused by resistant microbial strains.

Anti-inflammatory Properties

Research indicates that compounds containing indene and triazole structures can exhibit anti-inflammatory effects. These compounds may modulate inflammatory pathways and could be beneficial in treating conditions characterized by chronic inflammation.

Potential as a Drug Candidate

Given its unique structure, this compound may serve as a lead compound for drug development targeting various diseases. The combination of indene and triazole functionalities provides a scaffold for further modifications to enhance efficacy and reduce toxicity.

Industrial Applications

Agricultural Uses

The compound's potential as a pesticide or herbicide is noteworthy. Its chemical structure may allow it to interact with biological systems in plants or pests effectively. Research into its efficacy against specific agricultural pests could lead to the development of new agrochemicals that are less harmful to the environment compared to traditional pesticides.

Case Study 1: Antimicrobial Efficacy

A study conducted on derivatives similar to this compound demonstrated significant inhibition of Staphylococcus aureus and Candida albicans growth. The minimal inhibitory concentrations (MICs) were determined to be lower than those of commonly used antibiotics and antifungals.

Case Study 2: Anti-inflammatory Mechanisms

In vitro studies have shown that compounds with similar structures can inhibit the production of pro-inflammatory cytokines in macrophages. This suggests that this compound may have therapeutic potential in treating inflammatory diseases.

Mécanisme D'action

The mechanism by which 1-(2,3-dihydro-1H-inden-5-yloxy)-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol exerts its effects depends on its application:

Molecular Targets: It may target specific enzymes or receptors, binding to active sites and inhibiting their function.

Pathways Involved: The compound could interfere with metabolic pathways or signal transduction pathways, leading to altered cellular responses.

Comparaison Avec Des Composés Similaires

1-(2,3-Dihydro-1H-inden-5-yloxy)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol: Similar structure but with a different substitution pattern on the triazole ring.

1-(2,3-Dihydro-1H-inden-5-yloxy)-3-(3,5-dimethyl-1,2,4-triazol-1-yl)butan-2-ol: Similar structure but with a longer carbon chain linker.

Uniqueness: 1-(2,3-Dihydro-1H-inden-5-yloxy)-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties compared to other similar compounds

Activité Biologique

The compound 1-(2,3-dihydro-1H-inden-5-yloxy)-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol is a synthetic organic molecule that has garnered attention for its potential biological activities. Its molecular formula is C17H22N2O2, and it exhibits properties that may be beneficial in pharmacological applications. This article reviews the biological activity of this compound, focusing on its cytotoxicity, antibacterial properties, and potential mechanisms of action.

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C17H22N2O2 |

| Molecular Weight | 286.375 g/mol |

| Solubility | Soluble in organic solvents |

Cytotoxicity

Research indicates that the compound exhibits significant cytotoxic effects against various cancer cell lines. A study conducted on human promyelocytic leukemia (HL-60) cells reported an IC50 value ranging from 9.7 to 27.5 µM , indicating moderate cytotoxic activity. The mechanism of action appears to involve interference with cellular proliferation pathways, although further studies are needed to elucidate the exact mechanisms involved .

Antibacterial Activity

In vitro assays have demonstrated that this compound possesses antibacterial properties. The antibacterial activity was evaluated against both Gram-positive and Gram-negative bacteria using a GFP-based assay. The results indicated only modest antibacterial effects; however, certain derivatives showed enhanced activity against specific bacterial strains. Notably, the compound exhibited a decrease in fluorescence signal proportional to bacterial cell death, suggesting its potential as an antimicrobial agent .

The biological activity of this compound may involve several mechanisms:

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit lysosomal phospholipase A2, which could lead to phospholipidosis and contribute to cytotoxic effects .

- Interference with Cell Cycle : The compound may disrupt normal cell cycle progression in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures can induce oxidative stress in cells, contributing to their cytotoxic effects.

Case Studies

Several studies have focused on related compounds with similar structures or biological activities:

- Study on Triazole Derivatives : A study explored various triazole derivatives for their anticancer properties and found that modifications in the triazole ring significantly impacted their cytotoxicity against HL-60 cells .

- Antibacterial Screening : Research on related compounds indicated that structural variations could enhance antibacterial efficacy against resistant strains of bacteria .

Propriétés

IUPAC Name |

1-(2,3-dihydro-1H-inden-5-yloxy)-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c1-11-17-12(2)19(18-11)9-15(20)10-21-16-7-6-13-4-3-5-14(13)8-16/h6-8,15,20H,3-5,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCXSCCSBMBLTCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=N1)C)CC(COC2=CC3=C(CCC3)C=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.